![molecular formula C7H10O B2398287 1-Cyclopropylbut-2-yn-1-ol CAS No. 53376-63-9](/img/structure/B2398287.png)
1-Cyclopropylbut-2-yn-1-ol
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on its appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what conditions are needed for these reactions to occur .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Mechanism of Action
Target of Action
The primary target of 1-Cyclopropylbut-2-yn-1-ol is involved in the formation of (Z)-conjugated enynes . This compound undergoes an Au (III)-catalyzed ring opening reaction with nucleophiles . The reaction is highly efficient and valuable due to its excellent yield and high regio- and stereoselectivity .
Mode of Action
1-Cyclopropylbut-2-yn-1-ol interacts with its targets through a ring-opening reaction catalyzed by Au (III) . This reaction occurs under mild conditions and results in the formation of (Z)-conjugated enynes . The process is highly regio- and stereoselective .
Biochemical Pathways
It’s known that cyclopropane biosynthesis involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that the bioavailability of 1-cyclopropylbut-2-yn-1-ol would be influenced by factors such as its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The result of the action of 1-Cyclopropylbut-2-yn-1-ol is the formation of (Z)-conjugated enynes . This reaction is highly efficient and valuable due to its excellent yield and high regio- and stereoselectivity . The formation of these compounds could have various molecular and cellular effects, depending on the context in which they are produced.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopropylbut-2-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h6-8H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMITGVICCWLSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C1CC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylbut-2-yn-1-ol | |
CAS RN |
53376-63-9 |
Source
|
Record name | 1-cyclopropylbut-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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